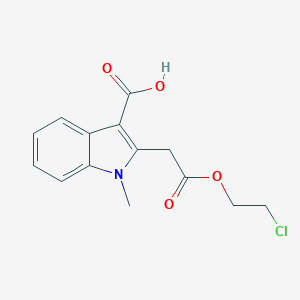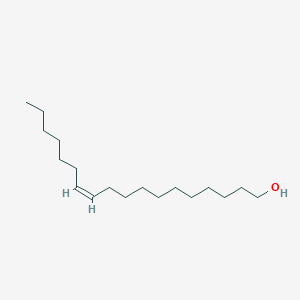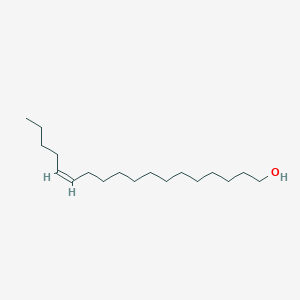
Cetylpalmitat
Übersicht
Beschreibung
Cetyl stearate, also known as hexadecyl octadecanoate, is an ester formed from cetyl alcohol and stearic acid. It is a waxy solid at room temperature and is commonly used in cosmetics and personal care products due to its emollient properties. Cetyl stearate acts as a lubricant on the skin’s surface, giving it a soft and smooth appearance .
Wissenschaftliche Forschungsanwendungen
Cetyl stearate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient, thickening agent, and stabilizer in creams, lotions, and lipsticks.
Pharmaceuticals: Acts as a lubricant and binding agent in tablet formulations.
Food Industry: Used as a food additive and emulsifier.
Green Chemistry: Employed in the development of environmentally friendly synthesis methods.
Wirkmechanismus
Target of Action
Cetyl Stearate, also known as Hexadecyl Octadecanoate, is primarily used in the cosmetics industry . Its primary targets are the skin and hair, where it acts as a lubricant .
Mode of Action
Cetyl Stearate interacts with the skin’s surface, acting primarily as a lubricant . This interaction results in the skin having a soft and smooth appearance . It also decreases the thickness of lipsticks, thereby lessening the drag on lips, and imparts water repelling characteristics to nail polishes .
Biochemical Pathways
It is known that it is a wax ester of stearic acid . Wax esters are esters between long chained fatty alcohols and fatty acids . They have significance in pharmaceutical and cosmetics applications and occur naturally in plants and animals .
Pharmacokinetics
It is known that it forms a non-greasy, hydrophobic film when applied to the skin or lips .
Result of Action
The result of Cetyl Stearate’s action is primarily observed in its cosmetic applications. It gives the skin a soft and smooth appearance . In lipsticks, it decreases thickness, reducing drag on the lips . It also imparts water-repelling characteristics to nail polishes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cetyl stearate is typically synthesized through the esterification of cetyl alcohol and stearic acid. This reaction can be catalyzed by acids or enzymes. One environmentally friendly method involves a solvent-free biocatalytic process using the enzyme Novozym® 435. This process achieves high conversion rates under optimal conditions, such as a temperature of around 60°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, cetyl stearate is produced by heating cetyl alcohol and stearic acid in the presence of an acid catalyst. The reaction mixture is then purified to obtain the final product. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Cetyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis breaks down the ester into its constituent alcohol and acid, while transesterification involves the exchange of the ester group with another alcohol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide, under mild heating conditions.
Major Products Formed:
Hydrolysis: Cetyl alcohol and stearic acid.
Transesterification: New esters depending on the alcohol used in the reaction
Vergleich Mit ähnlichen Verbindungen
- Cetyl palmitate
- Myristyl myristate
- Isocetyl stearate
- Isopropyl stearate
Comparison: Cetyl stearate is unique due to its specific combination of cetyl alcohol and stearic acid, which provides a balance of hydrophobicity and emollient properties. Compared to cetyl palmitate, cetyl stearate has a higher melting point and provides a more substantial barrier on the skin. Myristyl myristate, on the other hand, is lighter and less greasy .
Cetyl stearate’s versatility and beneficial properties make it a valuable compound in various industries, particularly in cosmetics and pharmaceuticals.
Eigenschaften
IUPAC Name |
hexadecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZBUIDZHHWXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061586 | |
| Record name | Hexadecyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals, Solid; [Sigma-Aldrich MSDS] | |
| Record name | Octadecanoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cetyl stearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1190-63-2 | |
| Record name | Cetyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06RI5UQA7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cetyl Stearate and what are its common applications?
A1: Cetyl Stearate, also known as Hexadecyl Octadecanoate, is a synthetic wax composed of a mixture of esters of saturated fatty acids and fatty alcohols. It primarily consists of Cetyl Palmitate, Cetyl Stearate, Myristyl Myristate, Myristyl Stearate, Cetyl Myristate, and Stearyl Stearate. [] This compound is frequently incorporated into cosmetics and skincare products as a skin conditioning agent and emollient, typically at concentrations of up to 7%. [] It's also explored as a phase change material (PCM) in latent heat storage applications due to its suitable phase transition temperature and high transition enthalpy. [] Furthermore, research indicates its potential use as a fuel additive for improved fuel efficiency and engine lubrication. []
Q2: How is Cetyl Stearate synthesized?
A2: One method involves a two-step esterification reaction between Stearic Acid and Cetyl Alcohol. [] Another study highlights its production via enzymatic esterification using lipase immobilized on functionalized rice husk silica as a biocatalyst. []
Q3: What is the structural characterization of Cetyl Stearate?
A3: Cetyl Stearate is an ester with the molecular formula C34H68O2. While specific spectroscopic data was not provided in the provided abstracts, common characterization techniques like Fourier transform infrared (FT-IR) spectroscopy, wide-angle X-ray diffraction (WAXD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TG) can provide insights into its structure and thermal properties. []
Q4: Are there any known toxicological concerns associated with Cetyl Stearate?
A5: Safety assessments indicate that Cetyl Stearate, both individually and as a component of Cetyl Esters, demonstrates low systemic toxicity and minimal irritation potential in both animal and human studies. [, ] It was found to be essentially non-irritating to the eyes and minimally irritating to the skin of rabbits. [] Furthermore, it showed no evidence of sensitization, photosensitization, or phototoxicity in clinical trials. [, ]
Q5: How is Cetyl Stearate analyzed and quantified?
A6: High-temperature gas chromatography (GC) has been successfully employed for the direct analysis of alkyl esters in spermaceti, a natural source of Cetyl Stearate. [] Additionally, transesterification with hydrogen bromide in diethyl ether, followed by gas-liquid chromatography (GLC), can identify components in mixtures of fatty esters, including Cetyl Stearate and Cetyl Palmitate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)


